(3aS,6aR)-5-fluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione (3aS,6aR)-5-fluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione
Brand Name: Vulcanchem
CAS No.: 193281-44-6
VCID: VC20932021
InChI: InChI=1S/C7H7FO3/c8-3-1-4-5(2-3)7(10)11-6(4)9/h3-5H,1-2H2/t3?,4-,5+
SMILES: C1C(CC2C1C(=O)OC2=O)F
Molecular Formula: C7H7FO3
Molecular Weight: 158.13 g/mol

(3aS,6aR)-5-fluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione

CAS No.: 193281-44-6

Cat. No.: VC20932021

Molecular Formula: C7H7FO3

Molecular Weight: 158.13 g/mol

* For research use only. Not for human or veterinary use.

(3aS,6aR)-5-fluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione - 193281-44-6

Specification

CAS No. 193281-44-6
Molecular Formula C7H7FO3
Molecular Weight 158.13 g/mol
IUPAC Name (3aR,6aS)-5-fluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione
Standard InChI InChI=1S/C7H7FO3/c8-3-1-4-5(2-3)7(10)11-6(4)9/h3-5H,1-2H2/t3?,4-,5+
Standard InChI Key KIULYWVWZRVMCX-NVGWPGHNSA-N
Isomeric SMILES C1[C@@H]2[C@H](CC1F)C(=O)OC2=O
SMILES C1C(CC2C1C(=O)OC2=O)F
Canonical SMILES C1C(CC2C1C(=O)OC2=O)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator